molecular formula C18H19N3O B1204428 9-methyl-3-[(5-methyl-1H-imidazol-4-yl)methyl]-2,3-dihydro-1H-carbazol-4-one CAS No. 116684-93-6

9-methyl-3-[(5-methyl-1H-imidazol-4-yl)methyl]-2,3-dihydro-1H-carbazol-4-one

Cat. No. B1204428
M. Wt: 293.4 g/mol
InChI Key: ZRIRTEMBXFFOGF-UHFFFAOYSA-N
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Patent
US04822881

Procedure details

n-Butyllithium (1.45M in hexane; 2.07 ml) was added dropwise to a cold (-70°) stirred solution of diisopropylamine (0.42 ml) in dry THF (20 ml) under nitrogen. The solution was allowed to reach 0° over 30 min, cooled to -70° and added to a cold (-70°) stirred solution of ) 1,2,3,9-tetrahydro-9-methyl-4H-carbazol-4-one (500 mg) in dry THF (10 ml under nitrogen. Hexamethylphosphoramide (0.44 ml) was added and the mixture was allowed to reach 0° over 1 h. The solution was cooled to -70° and a suspension of 4-(chloromethyl)-5-methyl-1-(triphenylmethyl)-1H-imidazole (936 mg) in dry THF (15 ml) was added and the mixture was allowed to reach ca. 20° over 2.5 h. It was stirred for a further 18 h, poured into 8% sodium bicarbonate solution (100 ml) and extracted with dichloromethane (3×50 ml). The combined, dried organic extracts were evaporated to give a semi-solid which was treated with a mixture of acetic acid (10 ml), water (10 ml) and THF (10 ml) and heated at reflux for 1.5 h. The solution was poured into saturated potassium carbonate solution (100 mml) and extracted with dichloromethane (3×50 ml). The combined, dried organic extracts were evaporated to give a solid (ca. 1.8 g) which was purified by SPCC eluting with System A (200:10:1) to give the title compound (17 mg). The 1H-n.m.r. and t.l.c. of this material were consistent with those obtained from the product of Example 8.
Quantity
2.07 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
0.44 mL
Type
solvent
Reaction Step Three
Quantity
0.42 mL
Type
reactant
Reaction Step Four
Name
Quantity
20 mL
Type
solvent
Reaction Step Four
Quantity
500 mg
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
936 mg
Type
reactant
Reaction Step Six
Name
Quantity
15 mL
Type
solvent
Reaction Step Six
Quantity
100 mL
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight

Identifiers

REACTION_CXSMILES
C([Li])CCC.C(NC(C)C)(C)C.[CH3:13][N:14]1[C:26]2[CH2:25][CH2:24][CH2:23][C:22](=[O:27])[C:21]=2[C:20]2[C:15]1=[CH:16][CH:17]=[CH:18][CH:19]=2.Cl[CH2:29][C:30]1[N:31]=[CH:32][N:33](C(C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[C:34]=1[CH3:35].C(=O)(O)[O-].[Na+].C(=O)([O-])[O-].[K+].[K+]>C1COCC1.O.C(O)(=O)C.CN(C)P(N(C)C)(N(C)C)=O>[CH3:13][N:14]1[C:26]2[CH2:25][CH2:24][CH:23]([CH2:29][C:30]3[N:31]=[CH:32][NH:33][C:34]=3[CH3:35])[C:22](=[O:27])[C:21]=2[C:20]2[C:15]1=[CH:16][CH:17]=[CH:18][CH:19]=2 |f:4.5,6.7.8|

Inputs

Step One
Name
Quantity
2.07 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Two
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
10 mL
Type
solvent
Smiles
O
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)(=O)O
Step Three
Name
Quantity
0.44 mL
Type
solvent
Smiles
CN(P(=O)(N(C)C)N(C)C)C
Step Four
Name
Quantity
0.42 mL
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Step Five
Name
Quantity
500 mg
Type
reactant
Smiles
CN1C2=CC=CC=C2C=2C(CCCC12)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Six
Name
Quantity
936 mg
Type
reactant
Smiles
ClCC=1N=CN(C1C)C(C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
15 mL
Type
solvent
Smiles
C1CCOC1
Step Seven
Name
Quantity
100 mL
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]

Conditions

Stirring
Type
CUSTOM
Details
It was stirred for a further 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to -70°
ADDITION
Type
ADDITION
Details
added to a cold (-70°)
WAIT
Type
WAIT
Details
to reach 0° over 1 h
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled to -70°
ADDITION
Type
ADDITION
Details
was added
WAIT
Type
WAIT
Details
to reach ca. 20° over 2.5 h
Duration
2.5 h
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane (3×50 ml)
CUSTOM
Type
CUSTOM
Details
dried organic extracts were evaporated
CUSTOM
Type
CUSTOM
Details
to give a semi-solid which
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 1.5 h
Duration
1.5 h
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane (3×50 ml)
CUSTOM
Type
CUSTOM
Details
dried organic extracts were evaporated

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CN1C2=CC=CC=C2C=2C(C(CCC12)CC=1N=CNC1C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.8 g
YIELD: CALCULATEDPERCENTYIELD 244.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.